N4,N4-Dimethylarabinocytidine

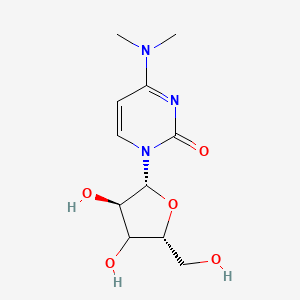

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H17N3O5 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one |

InChI |

InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3/t6-,8?,9-,10-/m1/s1 |

InChI Key |

GFCDNWCHLZESES-RFSJMEBTSA-N |

Isomeric SMILES |

CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N4,N4-Dimethylarabinocytidine: A Deep Dive into the Mechanism of Action of a Novel Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4,N4-Dimethylarabinocytidine, also known as sapacitabine (B1681434), is an orally bioavailable nucleoside analog that has been investigated as a chemotherapeutic agent for various hematologic malignancies and solid tumors. As a prodrug, sapacitabine is converted in the body to its active metabolite, CNDAC (2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine). CNDAC possesses a unique dual mechanism of action that distinguishes it from other nucleoside analogs. It interferes with DNA synthesis, leading to single-strand breaks (SSBs), and subsequently induces cell cycle arrest, primarily at the G2/M phase.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in understanding and exploring the therapeutic potential of this compound.

Core Mechanism of Action

Sapacitabine's journey to cytotoxicity begins with its conversion to the active form, CNDAC. This process is mediated by amidases.[3] Once formed, CNDAC, as a deoxycytidine analog, is incorporated into DNA during the S phase of the cell cycle.

A key feature of CNDAC is its ability to induce single-strand DNA breaks (SSBs) through a β-elimination reaction after its incorporation into the DNA backbone.[3] These SSBs, if not repaired, are subsequently converted into more lethal double-strand breaks (DSBs) when the cell attempts to proceed through a second S phase.[3][4] This unique mechanism of delayed DSB formation is a hallmark of CNDAC's action.

The cellular response to CNDAC-induced DNA damage involves distinct repair pathways. The initial SSBs can be addressed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[4] However, the more critical DSBs are primarily repaired through the homologous recombination (HR) pathway.[3][4] This dependency on HR for survival makes cancer cells with inherent HR deficiencies particularly vulnerable to sapacitabine.

dot

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic activity of sapacitabine and its active metabolite CNDAC has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities across different cancer types.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | Sapacitabine | 3 ± 0.6 | [5] |

| MDA-MB-435 | Breast Cancer | Sapacitabine | 67 ± 14 | [5] |

| L1210 (dCK-proficient) | Leukemia | Sapacitabine | 20 ± 6 | [5] |

| CHO (Rad51D-repleted) | Ovarian | CNDAC | 0.32 | [6] |

| CHO (Rad51D-deficient) | Ovarian | CNDAC | 0.006 | [6] |

| HL-60 | Acute Myeloid Leukemia | CNDAC | Value not explicitly stated in text | [7] |

| THP-1 | Acute Myeloid Leukemia | CNDAC | Value not explicitly stated in text | [7] |

Note: The IC50 values for HL-60 and THP-1 for CNDAC are mentioned in the context of a figure in the source material, but the exact numerical values are not provided in the accompanying text.

Clinical Efficacy in Acute Myeloid Leukemia (AML)

Sapacitabine has been investigated in clinical trials, particularly in elderly patients with AML.

Table 2.1: Phase II Study of Sapacitabine in Elderly AML Patients [1][4]

| Treatment Arm | Dosing Schedule | 1-Year Survival Rate (95% CI) | Overall Response Rate |

| A | 200 mg twice daily for 7 days | 35% (16-59%) | 45% |

| B | 300 mg twice daily for 7 days | 10% (2-33%) | 30% |

| C | 400 mg twice daily for 3 days, weekly for 2 weeks | 30% (13-54%) | 45% |

Table 2.2: Phase III SEAMLESS Study in Elderly AML Patients (Sapacitabine + Decitabine vs. Decitabine alone) [2][3][8]

| Outcome | Sapacitabine + Decitabine | Decitabine Alone | p-value |

| Median Overall Survival | 5.9 months | 5.7 months | 0.8902 |

| Complete Remission (CR) Rate | 16.6% | 10.8% | 0.1468 |

| Subgroup Analysis (WBC <10,000/µL) | |||

| Median Overall Survival | 8.0 months | 5.8 months | 0.145 |

| Complete Remission (CR) Rate | 21.5% | 8.6% | 0.0017 |

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the long-term cytotoxic effects of a compound by assessing the ability of single cells to form colonies after treatment.

Protocol:

-

Cell Seeding: Plate cells at a low density in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of CNDAC for a specified duration (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Colony Formation: Incubate the plates for 7-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Counting: Count the number of colonies (typically >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

dot

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Broken DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using imaging software.

dot

References

- 1. Results of a Randomized Phase II Study of Oral Sapacitabine in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Results of a Randomized Phase 3 Study of Oral Sapacitabine in Elderly Patients with Newly Diagnosed Acute Myeloid Leukemia (“SEAMLESS”) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral sapacitabine for the treatment of acute myeloid leukaemia in elderly patients: a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Results of a randomized phase 3 study of oral sapacitabine in elderly patients with newly diagnosed acute myeloid leukemia (SEAMLESS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N4,N4-Dimethylarabinocytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4,N4-Dimethylarabinocytidine, a derivative of the potent antiviral and anticancer agent arabinocytidine (Ara-C), is a molecule of significant interest in medicinal chemistry and drug development. The modification of the exocyclic amino group at the N4 position of the cytosine base can profoundly influence the compound's metabolic stability, cellular uptake, and biological activity. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on a practical and accessible synthetic route. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its preparation and further investigation by researchers in the field.

Introduction

Arabinocytidine (cytarabine) is a cornerstone of chemotherapy for various hematological malignancies. However, its therapeutic efficacy is often limited by rapid metabolic inactivation, primarily through deamination by cytidine (B196190) deaminase, and the development of drug resistance. Chemical modification of the arabinocytidine scaffold is a key strategy to overcome these limitations. N4,N4-disubstituted derivatives, such as this compound, are being explored to enhance enzymatic stability and modulate biological activity. This guide details a robust synthetic pathway for the preparation of this important analog.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from the commercially available starting material, arabinocytidine. The core of the synthetic strategy involves the protection of the N4-amino group as a dimethylformamidine, which can then be hydrolyzed to yield the desired N4,N4-dimethylamino functionality. This approach avoids harsh reaction conditions and provides a high-yielding route to the target molecule.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of N4-(Dimethylamino)methylene-arabinocytidine

This procedure is adapted from the general method for the synthesis of N4-(dialkylamino)methylene derivatives of arabinocytidine.

Materials:

-

Arabinocytidine (Ara-C)

-

Dimethylformamide dimethyl acetal

-

Methanol (B129727) (anhydrous)

-

Magnetic stirrer and heating plate

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Suspend arabinocytidine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add dimethylformamide dimethyl acetal (3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain N4-(dimethylamino)methylene-arabinocytidine as a solid.

Synthesis of this compound

Materials:

-

N4-(Dimethylamino)methylene-arabinocytidine

-

Aqueous ammonia (e.g., 28-30%)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve N4-(dimethylamino)methylene-arabinocytidine (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask.

-

Add an excess of aqueous ammonia to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the hydrolysis of the formamidine (B1211174) group by TLC.

-

Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or chromatography to yield the final product.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Arabinocytidine, Dimethylformamide dimethyl acetal | Methanol | Reflux | 4-8 | ~90 |

| 2 | N4-(Dimethylamino)methylene-arabinocytidine, Aqueous Ammonia | Methanol | Room Temp. | 12-24 | >80 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spec. (m/z) |

| Arabinocytidine | C9H13N3O5 | 243.22 | 7.85 (d, 1H), 6.10 (d, 1H), 5.75 (d, 1H), 5.5-5.7 (m, 3H), 3.8-4.0 (m, 2H), 3.5-3.7 (m, 2H) | 165.8, 155.5, 141.5, 93.0, 85.5, 80.2, 75.0, 74.5, 61.2 | 244.09 [M+H]+ |

| N4-(Dimethylamino)methylene-arabinocytidine | C12H18N4O5 | 298.29 | 8.5 (s, 1H), 8.1 (d, 1H), 6.1 (d, 1H), 5.9 (d, 1H), 5.5-5.7 (m, 3H), 3.8-4.0 (m, 2H), 3.5-3.7 (m, 2H), 3.1 (s, 3H), 3.0 (s, 3H) | 170.1, 158.2, 154.9, 142.3, 97.1, 85.6, 80.3, 75.1, 74.6, 61.3, 40.8, 34.9 | 299.13 [M+H]+ |

| This compound | C11H17N3O5 | 271.27 | Predicted shifts would show two singlets for the N-methyl groups and disappearance of the formamidine proton signal. | Predicted shifts would show two signals for the N-methyl carbons and changes in the pyrimidine (B1678525) ring carbon signals. | 272.12 [M+H]+ |

Logical Relationships and Workflows

The experimental workflow for the synthesis is straightforward and can be visualized as a linear process.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound presented in this guide offers a reliable method for accessing this valuable nucleoside analog. The described two-step process, proceeding through a stable N4-(dimethylamino)methylene intermediate, is high-yielding and utilizes readily available reagents. The provided experimental details and data will aid researchers in the preparation of this compound for further studies in drug discovery and development, aimed at improving the therapeutic index of arabinocytidine-based therapies. Further research to fully characterize the spectroscopic properties of the final compound is encouraged.

An In-depth Technical Guide on the Core Principles of N4-Substituted Arabinocytidine Analogs: A Focus on a Promising Class of Nucleoside Antimetabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Legacy of Cytarabine (B982) and the Quest for Improved Analogs

The journey of arabinose-containing nucleosides as therapeutic agents began with the isolation of arabinosylcytosine (cytarabine, Ara-C) from the Caribbean sponge, Tectitethya crypta.[1] First synthesized in 1959, cytarabine gained FDA approval in 1969 and has since been a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1]

Cytarabine functions as an antimetabolite, mimicking the natural nucleoside deoxycytidine.[1][2] Its therapeutic efficacy is, however, hampered by a short plasma half-life due to rapid deamination by cytidine (B196190) deaminase into the inactive metabolite, uracil (B121893) arabinoside.[1][3] This limitation necessitates continuous intravenous infusion to maintain therapeutic concentrations, which can lead to significant side effects.[3][4]

To overcome these challenges, extensive research has focused on developing prodrugs and analogs of cytarabine. A key strategy has been the modification at the N4-position of the cytosine ring. These N4-substituted derivatives are designed to be more resistant to deamination, exhibit improved lipophilicity for better cell permeability and potentially oral bioavailability, and act as prodrugs that release the active cytarabine intracellularly.[5][6][7]

Mechanism of Action of Cytarabine and its Analogs

The primary mechanism of action of cytarabine involves its intracellular conversion to the active triphosphate form, arabinosylcytosine triphosphate (Ara-CTP).[2][8][9] This process is initiated by the rate-limiting step of phosphorylation by deoxycytidine kinase (dCK).[7]

Ara-CTP exerts its cytotoxic effects through a multi-pronged attack on DNA synthesis and integrity:

-

Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerases, crucial enzymes for DNA replication and repair.[2][9]

-

DNA Incorporation and Chain Termination: The arabinose sugar moiety in Ara-CTP, with its 2'-hydroxyl group in the trans position, creates a steric hindrance when incorporated into the DNA strand. This disrupts the normal DNA structure and impedes the elongation of the DNA chain.[8][9]

-

Induction of Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to programmed cell death (apoptosis).[10]

The signaling pathways modulated by cytarabine include the mTOR, AMPK/Akt, and ERK pathways, which are critical regulators of cell growth, proliferation, and survival.[11]

Caption: Intracellular activation and mechanism of action of cytarabine.

Quantitative Data on N4-Substituted Cytarabine Derivatives

The development of N4-substituted cytarabine derivatives has aimed to improve upon the parent drug's limitations. The following tables summarize key quantitative data for cytarabine and some of its N4-acyl derivatives from preclinical studies.

Table 1: In Vitro Cytotoxicity of Cytarabine and N4-Acyl Derivatives against Leukemia Cell Lines

| Compound | Cell Line | IC50 (µmol/L) | Reference |

| Cytarabine (Ara-C) | HL-60 | 0.056 | [6] |

| N4-Behenoyl-cytarabine | L1210 | Highly Active | [12] |

| N4-Stearoyl-cytarabine | L1210 | Highly Active | [12] |

| 5'-valyl-cytarabine | Caco-2 | N/A | [13] |

| 5'-isoleucyl-cytarabine | Caco-2 | N/A | [13] |

Note: "Highly Active" indicates significant antitumor activity was observed, though a specific IC50 value was not provided in the cited abstract. Caco-2 cells are used to assess intestinal permeability, not direct cytotoxicity in this context.

Table 2: Pharmacokinetic Parameters of Cytarabine

| Parameter | Value | Reference |

| Bioavailability (Oral) | < 20% | [4] |

| Plasma Half-life (α-phase) | ~10 minutes | [4] |

| Plasma Half-life (β-phase) | 1-3 hours | [4] |

| Protein Binding | ~13% | [4] |

| Excretion | 70-80% in urine within 24h (90% as inactive metabolite) | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel cytarabine analogs. Below are representative methodologies for key experiments.

General Synthesis of N4-Acylated Cytarabine Derivatives

The synthesis of N4-acyl derivatives of cytarabine generally involves the protection of the hydroxyl groups, followed by acylation at the N4-position, and subsequent deprotection.

Caption: General workflow for the synthesis of N4-acyl-cytarabine derivatives.

A representative protocol for N4-acetylation:

-

Protection: Cytarabine is dissolved in a suitable solvent (e.g., pyridine). A protecting group, such as dimethoxytrityl (DMT) chloride, is added to selectively protect the 5'-hydroxyl group. The 2' and 3' hydroxyl groups can be protected using a silyl (B83357) protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

-

Acylation: The protected cytarabine is then treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to introduce the acetyl group at the N4-position.[14][15]

-

Deprotection: The protecting groups on the hydroxyl groups are removed. For example, silyl groups can be removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), and the DMT group can be removed under mild acidic conditions.

-

Purification: The final product is purified using techniques like silica (B1680970) gel column chromatography to yield the desired N4-acetyl-cytarabine.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[16]

Materials:

-

Cancer cell lines (e.g., HL-60, CCRF-CEM)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (e.g., N4-substituted cytarabine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the solvent) and blank controls (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Logical Relationships

The development and evaluation of novel cytarabine analogs follow a logical progression from chemical synthesis to preclinical and potentially clinical evaluation.

Caption: A logical workflow for the development of cytarabine analogs.

Conclusion and Future Directions

The development of N4-substituted cytarabine derivatives represents a promising strategy to enhance the therapeutic index of this important anticancer agent. By improving metabolic stability and cellular uptake, these analogs have the potential to offer better treatment options for patients with hematological malignancies. While specific data on N4,N4-Dimethylarabinocytidine remains elusive in the public domain, the extensive research on related compounds provides a robust framework for its synthesis, evaluation, and potential future development. Further investigations into the structure-activity relationships of various N4-substitutions will be crucial in designing the next generation of highly effective and safer nucleoside analogs.

References

- 1. Cytarabine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancercareontario.ca [cancercareontario.ca]

- 5. Synthesis and Investigation of N4 - Substituted Cytarabine ( Ara - C ) derivatives as prodrugs - Zagazig University Digital Repository [publications.zu.edu.eg]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 10. Ara-C: cellular and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor activities of newly synthesized N4-acyl-1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

N4,N4-Dimethylarabinocytidine in Cancer Research: A Technical Guide to a Promising Class of Cytidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4,N4-Dimethylarabinocytidine is a cytidine (B196190) nucleoside analog with potential applications in cancer therapy.[1][2] As a member of the cytidine analog family, its primary mechanism of action is believed to be the inhibition of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.[1][2][3] Dysregulation of DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting oncogenesis. By reversing this process, cytidine analogs represent a promising avenue for therapeutic intervention.

While specific preclinical data for this compound is limited in publicly available literature, this guide will provide an in-depth technical overview of the core principles of this class of compounds. We will explore the well-established mechanism of action of cytidine analogs as DNA methyltransferase inhibitors, present quantitative data from extensively studied analogs such as Zebularine (B1662112) and Decitabine as representative examples, and detail relevant experimental protocols for their evaluation. This comprehensive guide aims to equip researchers with the foundational knowledge to investigate this compound and other related cytidine analogs in cancer research.

Mechanism of Action: Inhibition of DNA Methylation

Cytidine analogs exert their anti-cancer effects by being incorporated into the DNA of proliferating cancer cells. Once integrated, they act as suicide inhibitors of DNA methyltransferases. The enzyme covalently binds to the analog within the DNA, leading to the formation of an irreversible complex. This sequesters the DNMT, preventing it from methylating other sites in the genome and leading to its eventual degradation. The resulting passive demethylation of the genome during subsequent rounds of DNA replication can lead to the re-expression of silenced tumor suppressor genes, triggering cell cycle arrest, apoptosis, and a reduction in tumor growth.[4][5]

Data Presentation: In Vitro Cytotoxicity of Representative Cytidine Analogs

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the well-characterized cytidine analogs, Zebularine and Decitabine, across various cancer cell lines. This data is presented to provide a quantitative context for the potency of this class of compounds.

Table 1: IC50 Values of Zebularine in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 96 | ~100 | [6] |

| MCF-7 | Breast Cancer | 96 | ~150 | [6] |

| PLC/PRF5 | Hepatocellular Carcinoma | 24 | 74.65 | [7] |

| PA-TU-8902 | Pancreatic Cancer | 24 | 98.82 | [7] |

| LS 174T | Colon Cancer | Not Specified | ~50 | [8] |

| T24 | Bladder Cancer | Not Specified | 120 | [6] |

Table 2: Preclinical and Clinical Data for Decitabine and 5-Azacytidine (B1684299)

| Compound | Cancer Type | Model/Study Type | Key Findings | Reference |

| Decitabine | Hematological Malignancies | Review | Effective in acute myeloid leukemia, chronic myeloid leukemia, and myelodysplastic syndrome (MDS).[5][9] | [5][9] |

| Decitabine | Myelodysplastic Syndromes | In vitro/Patient Samples | Sensitizes tumor cells to T-cell-mediated cytotoxicity by upregulating cancer-testis antigens.[10] | [10] |

| 5-Azacytidine | Solid Tumors | Phase I Clinical Trial | Generally well-tolerated in combination with phenylbutyrate, but limited clinical response.[4] | [4] |

| 5-Azacytidine | Solid Tumors | Phase II Clinical Trial | Minimal value as a single agent in solid tumors.[11] | [11] |

| 5-Azacytidine | Pancreatic Ductal Adenocarcinoma | Preclinical (in vivo) | Induces an anti-tumor immune response.[12] | [12] |

| 5-Azacytidine | Lung Cancer | Preclinical (in vitro) | Inhibited growth of H226, H358, and H460 cell lines with IC50 values of ~0.6-4.9 µg/mL.[13] | [13] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of living cells to form a purple formazan (B1609692) product.[14][15]

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with a range of concentrations of the cytidine analog (e.g., this compound) and include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, 72, or 96 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

DNA Methylation Analysis (Bisulfite Pyrosequencing)

Bisulfite pyrosequencing is a quantitative method to determine the methylation status of specific CpG sites within a DNA region of interest.

Detailed Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells treated with the cytidine analog and untreated controls.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA region of interest using specific primers. One of the primers is typically biotinylated for subsequent purification.

-

Pyrosequencing: The biotinylated PCR product is captured on streptavidin-coated beads, washed, and denatured to yield single-stranded DNA. The sequencing primer is then annealed, and pyrosequencing is performed. The instrument dispenses one deoxynucleotide triphosphate (dNTP) at a time, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.

-

Data Analysis: The methylation percentage at each CpG site is quantified by calculating the ratio of cytosine to thymine (B56734) signals.

Conclusion

This compound is a member of the promising class of cytidine nucleoside analogs that target the epigenetic machinery of cancer cells. While further research is needed to fully elucidate its specific activity and potential, the well-established mechanism of action of related compounds as DNA methyltransferase inhibitors provides a strong rationale for its investigation. This technical guide has provided a comprehensive overview of the core principles underlying the anti-cancer effects of cytidine analogs, supported by quantitative data from representative compounds and detailed experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals in the ongoing effort to develop novel and effective cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Decitabine: development of a DNA methyltransferase inhibitor for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Zebularine on p16INK4a, p14ARF, p15INK4b, and DNA Methyltransferase 1 Gene Expression, Cell Growth Inhibition, and Apoptosis Induction in Human Hepatocellular Carcinoma PLC/PRF5 and Pancreatic Cancer PA-TU-8902 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Zebularine in Comparison to and in Combination with Trichostatin A on CIP/KIP Family (p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2), DNMTs (DNMT1, DNMT3a, and DNMT3b), Class I HDACs (HDACs 1, 2, 3) and Class II HDACs (HDACs 4, 5, 6) Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LS 174T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decitabine and its role in the treatment of hematopoietic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decitabine treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase II study of 5-azacytidine in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]

- 13. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Structural Analogs of N4,N4-Dimethylarabinocytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and mechanisms of action of structural analogs of N4,N4-Dimethylarabinocytidine, with a focus on N4-substituted derivatives of arabinocytidine (ara-C). Due to the limited availability of specific data on this compound, this guide will focus on the broader class of N4,N4-dialkylamino and other N4-substituted ara-C analogs, which serve as crucial prototypes in the development of novel anticancer therapeutics.

Introduction

Cytarabine (B982) (1-β-D-arabinofuranosylcytosine, ara-C) is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML). Its efficacy is, however, limited by its short plasma half-life due to rapid deamination by cytidine (B196190) deaminase and its hydrophilic nature, which restricts its oral bioavailability and penetration into solid tumors. To overcome these limitations, numerous structural analogs have been synthesized, with modifications at the N4-position of the cytosine ring proving to be a particularly fruitful strategy. These modifications aim to enhance lipophilicity, improve resistance to deamination, and modulate the pharmacokinetic and pharmacodynamic properties of the parent drug. This guide delves into the core scientific and technical aspects of these promising anticancer agents.

Synthesis of N4-Substituted Arabinocytidine Analogs

The synthesis of N4-substituted ara-C analogs typically involves the modification of the exocyclic amino group of arabinocytidine. A general approach for the synthesis of N4,N4-dialkylamino-ara-C derivatives is outlined below.

Experimental Protocol: Synthesis of N4,N4-Dialkylamino-ara-C Analogs

This protocol is a representative synthesis for N4-(N,N-dialkyl)formamidine derivatives of arabinocytidine.

Materials:

-

Arabinocytidine (ara-C)

-

N,N-Dimethylformamide dimethyl acetal (B89532) (for N,N-dimethylamino derivative) or other N,N-dialkylformamide acetals

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Pyridine

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve arabinocytidine (1 eq) in anhydrous DMF.

-

Reaction: Add the respective N,N-dialkylformamide dimethyl acetal (e.g., N,N-dimethylformamide dimethyl acetal for the dimethylamino derivative) (1.5-2.0 eq) to the solution.

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) for a designated period (e.g., 4-8 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After completion of the reaction, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of MeOH in DCM or EtOAc) to yield the pure N4,N4-dialkylamino-ara-C analog.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Physicochemical and Biological Properties

The introduction of substituents at the N4-position significantly alters the physicochemical properties of ara-C, which in turn influences its biological activity.

Data Presentation

The following tables summarize key quantitative data for a selection of N4-substituted ara-C analogs.

Table 1: Physicochemical Properties of N4-(N,N-dialkyl)formamidine-ara-C Analogs

| Compound | R group (on N4) | Lipophilicity (log P) | Half-life (t1/2) at pH 7.4, 37°C (hours)[1] |

| 4a | Methyl | -0.35 | 3.7 |

| 4b | Ethyl | 0.28 | 12 |

| 4c | n-Propyl | 0.91 | 28 |

| 4d | Isopropyl | 0.82 | 52 |

| 4e | n-Butyl | 1.54 | 35 |

| 4f | Pyrrolidino | 0.47 | 10 |

| 4g | Piperidino | 0.98 | 18 |

Data sourced from a study on N4-(dialkylamino)methylene derivatives of arabinocytidine[1].

Table 2: In Vitro Anticancer Activity of N4-Substituted ara-C Analogs

| Compound | N4-Substituent | Cell Line | IC50 (µM)[2] |

| ara-C | -H | L1210 | 0.1 |

| N4-Palmitoyl-ara-C | Palmitoyl | L1210 | 0.03 |

| N4-Stearoyl-ara-C | Stearoyl | L1210 | 0.02 |

| N4-Behenoyl-ara-C | Behenoyl | L1210 | 0.04 |

| Compound 4a | Dimethylaminomethylene | L1210 | 0.15 |

| Compound 4b | Diethylaminomethylene | L1210 | 0.22 |

IC50 values represent the concentration required to inhibit 50% of cell growth. Data for N4-acyl derivatives and N4-(dialkylamino)methylene derivatives were compiled from multiple sources for comparative purposes.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of ara-C and its analogs is the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).

Signaling Pathway of ara-C Induced Apoptosis

Upon cellular uptake, ara-C is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP is then incorporated into DNA, leading to chain termination and the stalling of DNA replication forks. This DNA damage triggers an apoptotic cascade. A key event in this pathway is the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax. Activated Bax translocates to the mitochondria, where it promotes the release of cytochrome c into the cytoplasm.[3][4] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[3]

Caption: Signaling pathway of ara-C induced apoptosis.

Experimental Workflows

The preclinical evaluation of novel N4-substituted ara-C analogs follows a structured workflow to assess their potential as anticancer drugs.

Preclinical Evaluation Workflow

Caption: Preclinical evaluation workflow for N4-substituted ara-C analogs.

Conclusion

The development of structural analogs of this compound, particularly N4-substituted derivatives of ara-C, represents a promising avenue for enhancing the therapeutic index of this important class of anticancer agents. By modifying the N4-position, researchers can effectively tune the lipophilicity, metabolic stability, and ultimately, the anticancer efficacy of these compounds. The detailed methodologies, comparative data, and mechanistic insights provided in this guide are intended to support the ongoing research and development efforts in this critical area of oncology drug discovery. Further exploration of diverse N4-substituents and comprehensive preclinical and clinical evaluations will be essential to translate these promising analogs into effective therapies for patients.

References

- 1. N4-(dialkylamino)methylene derivatives of 2'-deoxycytidine and arabinocytidine: physicochemical studies for potential prodrug applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 3. Cytosine arabinoside rapidly activates Bax-dependent apoptosis and a delayed Bax-independent death pathway in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radotinib enhances cytarabine (Ara-C)-induced acute myeloid leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of N4,N4-Dimethylarabinocytidine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of the nucleoside analog N4,N4-Dimethylarabinocytidine and its closely related, clinically evaluated counterpart, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). CNDAC is the active metabolite of the oral prodrug sapacitabine (B1681434) and has been the subject of numerous preclinical and clinical investigations, primarily in the context of hematological malignancies. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for relevant assays, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: DNA Damage and Cell Cycle Arrest

The primary therapeutic potential of CNDAC stems from its unique mechanism of inducing DNA damage.[1][2][3] Upon cellular uptake and phosphorylation to its active triphosphate form, CNDAC is incorporated into DNA during replication.[1][4] The presence of a cyano group at the 2'-position of the arabinose sugar moiety renders the DNA strand susceptible to β-elimination, leading to the formation of a single-strand break (SSB).[1] While some of these SSBs can be repaired, unrepaired lesions are converted into highly cytotoxic double-strand breaks (DSBs) during the subsequent S phase of the cell cycle.[1][2][3] This accumulation of DNA damage triggers a G2/M cell cycle arrest and ultimately leads to apoptotic cell death.[1][4]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of sapacitabine and its active metabolite, CNDAC.

Table 1: In Vitro Cytotoxicity of Sapacitabine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 3 ± 0.6 | [5] |

| L1210 (dCK-proficient) | Leukemia | 20 ± 6 | [5] |

| MDA-MB-435 | Breast Cancer | 67 ± 14 | [5] |

Table 2: Clinical Efficacy of Sapacitabine in Elderly Patients with Acute Myeloid Leukemia (AML)

| Study Arm/Dose Schedule | 1-Year Survival Rate (%) | Overall Response Rate (%) | Complete Remission (CR) Rate (%) | Reference |

| Arm A (Sapacitabine 325 mg BID, 7 days) | 35 | 45 | 10 | [6] |

| Arm B (Sapacitabine 425 mg BID, 3 days, twice weekly for 2 weeks) | 10 | 30 | 5 | [6] |

| Arm C (Sapacitabine 400 mg BID, 7 days) | 30 | 45 | 25 | [6] |

| SEAMLESS Study (Sapacitabine + Decitabine) | Median OS: 5.9 months | 16.6 | Not explicitly stated as CR | [7][8] |

| SEAMLESS Study (Decitabine alone) | Median OS: 5.7 months | 10.8 | Not explicitly stated as CR | [7][8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CNDAC and the workflows of essential experimental procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Results of a Randomized Phase II Study of Oral Sapacitabine in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Results of a randomized phase 3 study of oral sapacitabine in elderly patients with newly diagnosed acute myeloid leukemia (SEAMLESS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Profile of N4-Substituted Cytidine Analogs: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro studies of N4-substituted cytidine (B196190) analogs, with a particular focus on N4,N4-dimethylcytidine and related compounds. Due to the limited availability of specific data for N4,N4-Dimethylarabinocytidine, this document synthesizes findings from closely related analogs to offer valuable insights for researchers in drug discovery and development. The information presented herein covers the synthesis, biological evaluation, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Quantitative Data Summary

The in vitro biological activities of various N4-substituted cytidine analogs have been evaluated against different cancer cell lines and viruses. The following tables summarize the key quantitative data from these studies, providing a comparative look at their potency.

Table 1: Cytotoxicity of Nitrogenous Heterocycles Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Compound 8 | MDA-MB-231 | 4.7 |

| HL60 | 9.23 | |

| Compound 9 | MDA-MB-231 | 17.02 |

| HL60 | 8.63 |

Source: Adapted from studies on distinct mechanisms of cytotoxicity in novel nitrogenous heterocycles[1].

Table 2: Antiviral Activity of β-D-N4-hydroxycytidine (NHC) Analogs

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) |

| β-D-N4-O-isobutyrylcytidine (8a) | SARS-CoV-2 | Vero | 3.50 | >100 |

| Flu A (H1N1) | MDCK | 5.80 | >100 | |

| Flu A (H3N2) | MDCK | 7.30 | >100 | |

| Flu B | MDCK | 3.40 | >100 | |

| DENV-2 | Vero | 3.95 | >100 | |

| NHC (1) | SARS-CoV-2 | Vero | >16.5 | >100 |

| MK-4482 (2) | SARS-CoV-2 | Vero | 11.8 | >100 |

| Flu B | MDCK | 23.8 | >100 | |

| Remdesivir (RDV) | SARS-CoV-2 | Vero | 11.1 | >100 |

Source: Adapted from synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs[2][3].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for key in vitro experiments cited in the studies of N4-substituted cytidine analogs.

1. Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity.

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Sulforhodamine B (SRB) Colorimetric Assay: This assay is used to measure cell density based on the measurement of cellular protein content.

-

Seed cells in 96-well plates and treat with the test compound.

-

After the incubation period, fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at approximately 510 nm.

-

2. Antiviral Activity Assay

-

Seed host cells (e.g., Vero or MDCK) in 96-well plates.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Immediately after infection, add serial dilutions of the test compound.

-

Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

-

Assess the viral cytopathic effect (CPE) or quantify viral RNA or protein levels (e.g., by RT-qPCR or ELISA).

-

The half-maximal effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral activity by 50%.

-

In parallel, a cytotoxicity assay (e.g., MTT or CCK-8) is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50).

-

The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

3. In Vitro Methyltransferase Assay for N4,N4-dimethylcytidine Synthase

-

Synthesize unmodified RNA substrates of varying lengths by in vitro transcription.

-

Purify the recombinant N4,N4-dimethylcytidine synthase (e.g., rTK2045).

-

Set up the reaction mixture containing the RNA substrate, the purified enzyme, and the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H-methyl]SAM).

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Detect the transfer of the radiolabeled methyl group to the RNA substrate, for example, by scintillation counting after precipitation of the RNA.

Visualizations of Pathways and Workflows

Mechanism of Action: Inhibition of Tubulin Polymerization

Certain nitrogenous heterocyclic compounds exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.

Caption: Inhibition of tubulin polymerization by N4-substituted cytidine analogs.

Experimental Workflow: Cytotoxicity Screening

The following workflow illustrates the general process for screening compounds for cytotoxic activity against cancer cell lines.

Caption: Standard workflow for in vitro cytotoxicity screening of novel compounds.

Signaling Pathway: AKT/mTOR Inhibition

Some anti-cancer agents function by disrupting critical cell survival and proliferation pathways, such as the AKT/mTOR pathway.

Caption: Proposed inhibition of the AKT/mTOR signaling pathway.

References

- 1. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of N4,N4-Dimethylarabinocytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data specifically detailing the preliminary cytotoxicity screening of N4,N4-Dimethylarabinocytidine is limited. This guide is structured based on established methodologies for nucleoside analogs and utilizes data from a closely related compound, N4-hydroxycytidine (NHC), the active metabolite of the antiviral drug Molnupiravir. While structurally similar, the differing sugar moiety (arabinose in the target compound versus ribose in NHC) and N4-substituent may lead to variations in biological activity. The following information should therefore be considered a representative framework for the screening of this compound.

Introduction

This compound is a synthetic nucleoside analog of cytidine. Nucleoside analogs represent a cornerstone in the chemotherapy of various cancers and viral infections. Their mechanism of action often involves intracellular phosphorylation to the active triphosphate form, which can then be incorporated into DNA or RNA, leading to chain termination or mutagenesis, or can inhibit key enzymes involved in nucleic acid synthesis. This guide provides a comprehensive overview of the proposed preliminary in vitro cytotoxicity screening of this compound, including data presentation, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Data Presentation: Cytotoxicity Profile

Quantitative analysis of a compound's cytotoxic effect is crucial for its preliminary assessment. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

As direct IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of the related compound, N4-hydroxycytidine (NHC), against human keratinocyte (HaCaT) and human lung adenocarcinoma (A549) cell lines, as determined by the Sulforhodamine B (SRB) assay.[1] This data illustrates how the cytotoxic profile of a test compound can be presented.

Table 1: Illustrative Cytotoxicity Profile of N4-hydroxycytidine (NHC) [1]

| Cell Line | Exposure Duration | IC50 (µM) |

| HaCaT (Human Keratinocyte) | 3 days | 4.40 ± 0.09 |

| 5 days | 5.82 ± 0.91 | |

| 10 days | 5.41 ± 0.88 | |

| A549 (Lung Adenocarcinoma) | 3 days | 23.21 ± 3.42 |

| 5 days | 16.35 ± 2.04 | |

| 10 days | 13.83 ± 2.05 |

Data presented as mean ± standard deviation.

Experimental Protocols

A detailed and reproducible experimental protocol is fundamental to obtaining reliable cytotoxicity data. The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[2][3][4]

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines.

Materials:

-

This compound (test compound)

-

Selected cancer cell lines (e.g., A549, HaCaT, etc.)

-

Complete cell culture medium (specific to each cell line)

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v) cold solution

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 20,000 cells per well) in a volume of 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells in triplicate, and include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate the cells for the desired exposure period (e.g., 72 hours).

-

Cell Fixation: Following the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well, resulting in a final concentration of 10%. Incubate the plate at 4°C for 1 hour to fix the cells.[3]

-

Washing: Carefully remove the supernatant and wash the plates five times with deionized water. Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.[3]

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2][3]

-

Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. After the final wash, allow the plates to air dry completely.[3]

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[3]

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell survival relative to the no-treatment control. Plot the percentage of cell survival against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Pathways and Workflows

Proposed Mechanism of Action: Incorporation into Nucleic Acids

A common mechanism of action for nucleoside analogs is their intracellular conversion to the triphosphate form, followed by incorporation into growing DNA or RNA chains by polymerases. This can lead to chain termination or, in the case of analogs like NHC, can induce mutations during subsequent replication cycles, a process known as "error catastrophe".[5][6]

Caption: Proposed metabolic activation and mechanism of action for this compound.

Experimental Workflow for Cytotoxicity Screening

The process of preliminary cytotoxicity screening follows a logical progression from initial cell culture to final data analysis and interpretation.

Caption: General experimental workflow for in vitro cytotoxicity screening.

Conclusion

This technical guide outlines a proposed framework for the preliminary in vitro cytotoxicity screening of this compound. By employing standardized assays such as the SRB method, researchers can obtain reproducible data on the compound's potency against various cancer cell lines. The provided protocols and workflows serve as a foundational template for these investigations. It is imperative to note that the biological activity of this compound may differ from its structural analog, N4-hydroxycytidine, and direct experimental evaluation is necessary to fully characterize its cytotoxic profile and mechanism of action.

References

- 1. asianmedjam.com [asianmedjam.com]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. benchchem.com [benchchem.com]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Demethylation Studies

To: Researchers, scientists, and drug development professionals

Topic: N4,N4-Dimethylarabinocytidine for demethylation studies

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals no available information on the compound This compound for use in demethylation studies. This compound does not appear to be a commercially available or widely researched agent for this application.

The name suggests a combination of two known types of cytidine (B196190) analogs:

-

N4,N4-dimethylcytidine: A modification found in ribosomal RNA, where it plays a role in enhancing ribosome stability, particularly in thermophilic organisms. Its role in DNA demethylation has not been established.

-

Arabinocytidine (Cytarabine or Ara-C): A well-known chemotherapeutic agent that acts as a cytotoxic compound by inhibiting DNA synthesis. While it is a cytidine analog, its primary mechanism is not DNA demethylation.

Given the lack of information on this compound, this document provides detailed application notes and protocols for the two most widely used and FDA-approved DNA demethylating agents: 5-Azacytidine (Azacitidine) and 5-Aza-2'-deoxycytidine (Decitabine) . These agents are the current standards for inducing DNA demethylation in research and clinical settings.

Section 1: Introduction to 5-Azacytidine and Decitabine (B1684300)

5-Azacytidine and Decitabine are nucleoside analogs of cytidine that function as potent inhibitors of DNA methyltransferases (DNMTs).[1][2] Their incorporation into DNA leads to the covalent trapping and subsequent degradation of DNMTs, resulting in passive demethylation of the genome during DNA replication.[3][4] This reactivation of epigenetically silenced tumor suppressor genes is a key mechanism of their anti-cancer activity.[1][5] While both are effective demethylating agents, they exhibit different pharmacological properties and cellular effects.[6][7]

Section 2: Mechanism of Action

Both 5-Azacytidine and Decitabine are pro-drugs that require intracellular phosphorylation to become active.[5][8]

-

Decitabine (5-Aza-2'-deoxycytidine): As a deoxyribonucleoside, Decitabine is directly incorporated into DNA.[9]

-

5-Azacytidine: As a ribonucleoside, 5-Azacytidine is primarily incorporated into RNA, where it can inhibit protein synthesis.[10] A smaller portion is converted to its deoxyribose form by ribonucleotide reductase for incorporation into DNA to inhibit DNA methylation.[9][11]

The primary mechanism for DNA demethylation for both compounds involves the formation of a covalent bond between the analog in the DNA and the active site of DNA methyltransferases (primarily DNMT1).[4][6] This irreversible complex traps the enzyme, leading to its degradation and a reduction in overall methylation levels with subsequent cell divisions.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DEMETHYLATING AGENTS IN MYELOID MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N4,N4-Dimethylarabinocytidine (DMAC) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4,N4-Dimethylarabinocytidine (DMAC) is a synthetic nucleoside analog belonging to the family of arabinofuranosyl cytosine (ara-C) derivatives. As a modification of the widely used chemotherapeutic agent cytarabine (B982), DMAC is of significant interest for its potential as an anticancer or antiviral agent. The dimethylation at the N4 position of the cytosine ring may alter its metabolic stability, cellular uptake, and interaction with key enzymes, potentially offering an improved therapeutic profile over existing cytidine (B196190) analogs.

These application notes provide a comprehensive guide for the preclinical evaluation of DMAC, detailing experimental protocols for assessing its in vitro and in vivo efficacy, and elucidating its mechanism of action.

Mechanism of Action

Similar to its parent compound cytarabine, DMAC is expected to exert its cytotoxic or antiviral effects through the inhibition of nucleic acid synthesis.[1][2] The proposed mechanism involves intracellular phosphorylation to its active triphosphate form, DMAC-TP. DMAC-TP can then compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases.[1][2] The arabinose sugar moiety, instead of deoxyribose, sterically hinders the rotation of the phosphodiester bond, disrupting the DNA elongation process and leading to cell cycle arrest, specifically in the S-phase, and subsequent apoptosis.[2]

The N4,N4-dimethyl substitution may protect the molecule from deamination by cytidine deaminase (CDA), an enzyme that rapidly inactivates cytarabine in plasma and tissues.[3][4] This potential resistance to deamination could lead to a longer plasma half-life and increased intracellular accumulation of the active triphosphate metabolite, potentially overcoming a key mechanism of resistance to cytarabine.

Data Presentation

In Vitro Cytotoxicity of DMAC and Related Compounds

The following table summarizes hypothetical IC50 values for DMAC in comparison to its parent compound, cytarabine, against a panel of human cancer cell lines. These values are essential for assessing the relative potency and selectivity of the compound.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| DMAC | HL-60 | Acute Promyelocytic Leukemia | 72 | Value |

| K562 | Chronic Myelogenous Leukemia | 72 | Value | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 72 | Value | |

| Jurkat | Acute T-Cell Leukemia | 72 | Value | |

| Cytarabine | HL-60 | Acute Promyelocytic Leukemia | 72 | 0.1 - 1.0[5][6] |

| K562 | Chronic Myelogenous Leukemia | 72 | 0.5 - 5.0[5] | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 72 | 0.09[7] | |

| Jurkat | Acute T-Cell Leukemia | 72 | 0.16[7] |

*Value indicates where experimentally determined data for DMAC would be placed.

In Vitro Antiviral Activity of DMAC

This table presents a template for summarizing the antiviral efficacy of DMAC against representative viruses.

| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| DMAC | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | Value | Value | Value |

| Influenza A (H1N1) | MDCK | CPE Inhibition | Value | Value | Value | |

| SARS-CoV-2 | Vero E6 | Virus Yield Reduction | Value | Value | Value |

*Value indicates where experimentally determined data for DMAC would be placed.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of DMAC in cancer cell lines.

Materials:

-

This compound (DMAC)

-

Human cancer cell lines (e.g., HL-60, K562, CCRF-CEM)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of DMAC in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of DMAC on cell cycle progression.

Materials:

-

Cancer cells treated with DMAC (at IC50 concentration)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with DMAC at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software. An accumulation of cells in the S phase would be consistent with the proposed mechanism of action.[9]

Protocol 3: In Vitro Antiviral Plaque Reduction Assay

Objective: To determine the antiviral activity of DMAC against a specific virus (e.g., HSV-1).

Materials:

-

DMAC

-

Vero cells (or other susceptible host cells)

-

Herpes Simplex Virus 1 (HSV-1)

-

6-well plates

-

Growth medium and overlay medium (containing carboxymethyl cellulose (B213188) or agar)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of HSV-1 for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and wash the cells. Add overlay medium containing serial dilutions of DMAC.

-

Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).

-

Plaque Staining: Fix the cells and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC50 value (the concentration that inhibits plaque formation by 50%).[10]

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of DMAC in a mouse model of human leukemia.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Human leukemia cell line (e.g., HL-60)

-

DMAC formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject human leukemia cells into the flank of the mice.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer DMAC and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Monitoring: Monitor animal body weight and overall health throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor growth inhibition in the DMAC-treated group to the vehicle control group.[11][12]

Mandatory Visualization

Caption: Experimental workflow for the preclinical evaluation of DMAC.

Caption: Proposed mechanism of action and intracellular metabolism of DMAC.

References

- 1. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Increased CDA expression/activity in males contributes to decreased cytidine analog half-life and likely contributes to worse outcomes with 5-azacytidine or decitabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of beta-L-dioxolane-cytidine, a novel nucleoside analogue with the unnatural L configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for N4,N4-Dimethylarabinocytidine in Cancer Cell Differentiation

Disclaimer: Publicly available scientific literature lacks specific data regarding the activity and mechanisms of N4,N4-Dimethylarabinocytidine. The following application notes and protocols are based on the well-documented effects of other cytidine (B196190) analogs, such as Decitabine (B1684300) (5-aza-2'-deoxycytidine) and Azacitidine, which are known to induce differentiation in cancer cells. This document is intended to serve as a foundational guide for researchers and drug development professionals investigating novel cytidine analogs.

Introduction

Differentiation therapy is a promising anticancer strategy that aims to induce cancer cells to mature into non-proliferative, specialized cell types.[1] Nucleoside analogs, particularly cytidine analogs, have emerged as a significant class of compounds capable of inducing differentiation in various cancer models.[2][3] These agents can reactivate silenced genes that govern cellular differentiation pathways, thereby offering a therapeutic approach with potentially lower toxicity compared to conventional chemotherapy. This document provides a detailed overview of the proposed mechanism of action, experimental protocols, and relevant data for utilizing cytidine analogs to induce differentiation in cancer cells, with the understanding that these are generalized from related compounds in the absence of specific data for this compound.

Mechanism of Action

Cytidine analogs primarily exert their differentiation-inducing effects through the inhibition of DNA methyltransferases (DNMTs).[4][5] The proposed mechanism is as follows:

-

Cellular Uptake and Activation: Cytidine analogs are transported into the cell and are subsequently phosphorylated to their active triphosphate form.[4][6]

-

Incorporation into DNA: During DNA replication, the triphosphate analog is incorporated into the newly synthesized DNA strand in place of cytosine.[4]

-

DNMT Trapping: The incorporated analog forms a covalent bond with DNMTs, trapping the enzyme on the DNA.[4]

-

DNA Hypomethylation: The sequestration of DNMTs leads to a passive loss of methylation patterns during subsequent rounds of DNA replication.[7]

-

Gene Reactivation: The resulting hypomethylation of promoter regions of tumor suppressor and differentiation-associated genes leads to their re-expression.[4][7] This reactivation of key developmental pathways drives the cancer cells towards a more differentiated state.

Quantitative Data on Representative Cytidine Analogs

The following table summarizes the effective concentrations and observed effects of well-studied cytidine analogs in inducing differentiation in various cancer cell lines. This data can serve as a reference for designing experiments with novel analogs like this compound.

| Compound | Cell Line | Concentration | Observed Effects | Reference |

| Decitabine | Poorly Differentiated Gastric Cancer (MKN45, NUGC4) | 0.1 and 1 µM | Reduced proliferation, migration, and invasion; induced differentiation. | [4] |

| 5-aza-2'-deoxycytidine | Human Neuroblastoma (CHP-100) | Not specified | Induced morphological and biochemical markers of differentiation; DNA hypomethylation. | [8] |

| 5-azacytidine (B1684299) | Human Promyelocytic Leukemia (HL-60) | 3 to 5 µM | Enhanced ability to respond to differentiation stimuli; inhibition of DNA methyltransferase. | [9] |

| 5-aza-CR & 5-aza-CdR | Human Promyelocytic Leukemia (HL-60) | Concentration-dependent | Increased differentiation index; decreased DNA methylase activity and DNA methylation level. | [10] |

| Azacitidine | Non-Small Cell Lung Cancer (Panel) | EC50 of 1.8–10.5 µM | Induced cellular toxicity and apoptosis. | [7] |

Experimental Protocols